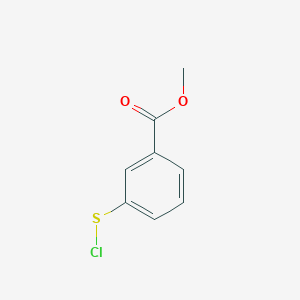

methyl 3-(chlorothio)benzoate

描述

Significance of Organosulfur Compounds in Synthetic Organic Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are of paramount importance in the field of synthetic organic chemistry. fiveable.me Their significance stems from the unique chemical properties imparted by the sulfur atom, which can exist in various oxidation states, leading to a rich and diverse reactivity. fiveable.menih.gov This versatility makes them invaluable as reagents, intermediates, and functional building blocks in the construction of complex molecules. nih.govyoutube.com

Sulfur-containing functional groups, such as thiols, sulfides, sulfoxides, and sulfones, exhibit distinct reactivity profiles. youtube.com For instance, thiols are effective nucleophiles and can participate in the formation of thioethers and thioacetals, the latter being useful as protecting groups for carbonyls. britannica.com The ability of sulfur to stabilize adjacent carbanions has been exploited in numerous carbon-carbon bond-forming reactions. Furthermore, the oxidation of sulfides to sulfoxides and subsequently to sulfones allows for a modulation of reactivity, a strategy often employed in stereoselective synthesis. youtube.com

The utility of organosulfur compounds extends to their role in natural products, pharmaceuticals, and materials science. nih.govwikipedia.org Many biologically active molecules, including the amino acids cysteine and methionine, as well as antibiotics like penicillin, contain sulfur. wikipedia.org In materials science, sulfur-containing polymers exhibit unique optical and electronic properties. nih.gov The development of novel synthetic methodologies involving organosulfur compounds continues to be an active area of research, focusing on aspects like transition metal catalysis and radical reactions to construct these valuable molecules. researchgate.net

Overview of Ester Functional Groups and Their Synthetic Utility

Esters are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group (RCOOR'). solubilityofthings.comreagent.co.uk This functional group is a cornerstone of synthetic organic chemistry due to its widespread presence in nature and its versatile reactivity. solubilityofthings.comlibretexts.org Esters are found in fats, oils, waxes, and are responsible for the characteristic fragrances of many fruits and flowers. reagent.co.ukwikipedia.org

The synthetic utility of esters is extensive. solubilityofthings.com They are commonly prepared through the Fischer esterification of carboxylic acids and alcohols, or by reacting alcohols with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.orgwikipedia.org Esters serve as important intermediates and protecting groups in multi-step syntheses. wikipedia.org For example, the ester group can be used to protect a carboxylic acid function while other transformations are carried out on the molecule. wikipedia.org

Key reactions highlighting the synthetic utility of esters include:

Hydrolysis: Esters can be converted back to carboxylic acids and alcohols under acidic or basic conditions. libretexts.org The base-promoted hydrolysis, known as saponification, is a fundamental reaction.

Transesterification: The reaction of an ester with an alcohol in the presence of an acid or base catalyst produces a different ester. solubilityofthings.com

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride, or to aldehydes using milder reagents. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols. libretexts.org

Claisen Condensation: This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base to form a β-keto ester. solubilityofthings.com

The stability and relatively low reactivity of the ester group make it an ideal functional handle in the synthesis of complex organic molecules, polymers like polyesters, and pharmaceuticals. libretexts.orgnumberanalytics.com

Contextualization of Methyl 3-(chlorothio)benzoate within Thioester and Chlorinated Benzoate (B1203000) Frameworks

This compound is an organic molecule that incorporates several key functional groups: an aromatic ring, an ester, and a chlorothio group. Its chemical nature can be understood by considering its relationship to the broader classes of thioesters and chlorinated benzoates.

Thioester Analogy: Thioesters are organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are analogous to esters, with a sulfur atom replacing the ester oxygen. wikipedia.org This substitution has a significant impact on the molecule's reactivity. The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond, making thioesters more reactive acylating agents than their ester counterparts. fiveable.me Thioesters are crucial intermediates in various biochemical pathways, such as fatty acid metabolism, where acetyl-CoA, a thioester, serves as a key acyl group carrier. britannica.comwikipedia.org In synthetic chemistry, thioesters are valued as versatile synthons for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net this compound, while not a traditional thioester (the sulfur is not directly bonded to the carbonyl carbon), contains a related sulfenyl chloride moiety attached to the benzoate ring. The reactivity of the S-Cl bond is a dominant feature of this compound class.

Chlorinated Benzoate Framework: Chlorinated benzoates are derivatives of benzoic acid or its esters where one or more hydrogen atoms on the benzene (B151609) ring are replaced by chlorine atoms. acs.org These compounds are used as herbicides and can be formed in the environment from the degradation of other chlorinated compounds. acs.org The presence and position of the chlorine substituent on the aromatic ring influence the molecule's chemical and physical properties, including its acidity, reactivity in substitution reactions, and biological activity. For instance, the industrial synthesis of benzoic acid can sometimes lead to chlorinated benzoic acid derivatives as byproducts. wikipedia.org The synthesis of various chlorinated methyl benzoates, such as methyl 3-(chloromethyl)benzoate, serves as an important step in the preparation of pharmaceuticals and other fine chemicals. chembk.comnih.gov

This compound combines features of both these frameworks. It is a methyl benzoate derivative, placing it within the ester family. The "chlorothio" group (-SCl) attached to the aromatic ring at the meta-position introduces the reactive element of a sulfenyl halide. This functional group is known to react with nucleophiles, making the compound a potential reagent for introducing a 3-(methoxycarbonyl)phenylthio group onto other molecules.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-chlorosulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-4-7(5-6)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGLFSMDNTURAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575052 | |

| Record name | Methyl 3-(chlorosulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88489-85-4 | |

| Record name | Methyl 3-(chlorosulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Chlorothio Benzoate

Established Synthetic Routes to Methyl 3-(chlorothio)benzoate

The traditional synthesis of this compound often relies on multi-step sequences starting from readily available benzoic acid or methyl benzoate (B1203000) precursors. These methods involve the introduction of a sulfur functionality and subsequent chlorination.

Chlorination Approaches from Precursor Methyl Benzoate Derivatives

A primary and direct approach to this compound involves the chlorination of its corresponding thiol precursor, methyl 3-mercaptobenzoate. nih.gov This transformation can be achieved using various chlorinating agents. The reaction of a thiol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is a common method for the formation of sulfenyl chlorides.

Another plausible, albeit less direct, route could involve the transformation of methyl 3-aminobenzoate (B8586502). This would first require conversion of the amino group to a thiol, a multi-step process that could proceed through a diazonium salt intermediate, followed by reaction with a sulfur-containing nucleophile. Subsequent chlorination of the resulting methyl 3-mercaptobenzoate would yield the final product.

Multi-Step Preparations Involving Benzoic Acid and Thionyl Chloride Derivations

A common synthetic strategy begins with 3-aminobenzoic acid. google.com This starting material can undergo several transformations to introduce the necessary functional groups. For instance, reaction with thionyl chloride can convert the carboxylic acid to an acyl chloride, while the amino group can be converted to a thiocyanate (B1210189) or other sulfur-containing moiety. google.com

A representative multi-step synthesis could be:

Esterification of 3-Aminobenzoic Acid: The carboxylic acid is first converted to its methyl ester, methyl 3-aminobenzoate, typically by reaction with methanol (B129727) in the presence of an acid catalyst. uomustansiriyah.edu.iq

Diazotization and Thiolation: The amino group of methyl 3-aminobenzoate is converted to a diazonium salt, which is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield methyl 3-mercaptobenzoate.

Chlorination: The final step is the chlorination of methyl 3-mercaptobenzoate with a suitable chlorinating agent like sulfuryl chloride to produce this compound.

Alternatively, starting from benzoic acid, one could first perform a chlorosulfonation followed by reduction and esterification, though this route can sometimes lead to isomeric impurities. The use of thionyl chloride is also prevalent in converting carboxylic acids to their corresponding acyl chlorides, a key step if the synthesis proceeds through an acyl chloride intermediate. chembk.comgoogleapis.com

Exploration of Alternative Precursors and Reaction Conditions

Research into alternative precursors has considered compounds like 3-chlorobenzoic acid or methyl 3-chlorobenzoate. However, the direct conversion of a C-Cl bond to a C-SCl group is challenging and not a standard synthetic transformation. A more viable alternative precursor could be methyl 3-bromobenzoate, where the bromo group is more readily displaced by a sulfur nucleophile in the presence of a suitable catalyst.

The exploration of different reaction conditions focuses on improving yields and minimizing side products. This includes the use of various solvents, bases, and phase transfer catalysts in the thiolation step. epo.org For the chlorination step, alternatives to sulfuryl chloride, such as N-chlorosuccinimide (NCS), have been investigated, sometimes in the presence of a catalyst to enhance reactivity and selectivity. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis offers the potential for more efficient and selective syntheses of organosulfur compounds. While direct catalytic routes to this compound are not extensively documented, related reactions provide a strong basis for future development.

Lewis Acid Catalysis in Related Chlorination Reactions

Lewis acids are known to catalyze chlorination reactions, including the chlorination of thioethers. google.comnih.gov In the context of synthesizing this compound, a Lewis acid could activate the chlorinating agent, making it more electrophilic and facilitating the reaction with the sulfur atom of methyl 3-mercaptobenzoate. Common Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) have been shown to be effective in various chlorination processes. google.comgoogle.comgoogle.com For example, the chlorination of aromatic compounds is often catalyzed by a Lewis acid. google.com While direct application to methyl 3-mercaptobenzoate needs specific investigation, the principle of Lewis acid-catalyzed electrophilic chlorination is well-established.

| Catalyst | Potential Role in Synthesis | Reference |

| Aluminum chloride (AlCl₃) | Activation of chlorinating agent | google.com |

| Iron(III) chloride (FeCl₃) | Activation of chlorinating agent | google.com |

| Zinc chloride (ZnCl₂) | Activation of chlorinating agent | google.comgoogle.com |

| Indium(III) iodide (InI₃) | Catalyzing substitution reactions to form thioethers | nih.gov |

Transition Metal-Mediated Syntheses for Organosulfur Compounds and Potential Relevance to Chlorothiobenzoates

Transition metals are powerful catalysts for the formation of carbon-sulfur bonds and the transformation of organosulfur compounds. rsc.orgresearchgate.netresearchgate.netnih.govmdpi.com While direct palladium- or rhodium-catalyzed synthesis of a chlorothiobenzoate is not a standard reaction, the principles of transition metal catalysis are highly relevant. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-S bonds, which could be a key step in constructing the methyl 3-mercaptobenzoate precursor.

Furthermore, transition metal complexes can mediate the cleavage of S-S bonds in disulfides, which could be relevant if a disulfide precursor is used. researchgate.net Rhodium complexes, for example, have been shown to efficiently catalyze the cleavage of S-S bonds and transfer organothio groups. researchgate.netresearchgate.net The development of a direct catalytic method for the conversion of an aryl halide or sulfonyl chloride to a chlorothiobenzoate using a transition metal catalyst would be a significant advancement in the field. rsc.org

| Metal | Catalytic Application | Potential Relevance | Reference |

| Palladium | C-S bond formation (cross-coupling) | Synthesis of methyl 3-mercaptobenzoate precursor | thieme-connect.com |

| Rhodium | S-S bond cleavage in disulfides | Use of disulfide precursors | researchgate.netresearchgate.net |

| Iron | Desulfurization reactions | Not directly applicable but shows reactivity with organosulfur compounds | nih.gov |

| Molybdenum | C-S bond cleavage | Not directly applicable but shows reactivity with organosulfur compounds | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Reaction Efficiency Optimization

Historically, the synthesis of sulfenyl chlorides has been conducted in chlorinated solvents such as dichloromethane (B109758) or chloroform. acs.orgrsc.org However, due to their environmental and health concerns, a key aspect of green synthetic design is the selection of less hazardous alternatives. Research into related transformations, such as the synthesis of aryl sulfonyl chlorides, has explored various solvent systems to minimize environmental impact. rsc.orgacs.org For instance, the use of water as a solvent in certain sulfonyl chloride preparations has been shown to offer significant environmental benefits, as the product can often be isolated by simple filtration due to its low solubility, thus avoiding large volumes of organic extraction solvents. acs.org While direct studies on this compound are limited, the principles derived from analogous systems are applicable. The ideal solvent would be non-toxic, recyclable, and would facilitate high reaction efficiency and easy product separation.

Reaction efficiency is another cornerstone of green synthesis. This can be enhanced through several strategies. Continuous flow chemistry, for example, offers significant advantages for potentially hazardous reactions like chlorinations. mdpi.com By using small reactor volumes and precise control over temperature and stoichiometry, continuous flow systems can improve safety, reduce reaction times, and increase space-time yields compared to traditional batch processes. mdpi.com For the synthesis of related aryl sulfonyl chlorides, continuous flow has been demonstrated to be a viable strategy for safely handling hazardous reagents and improving process control. mdpi.com

Optimization of reaction conditions such as temperature, reaction time, and the choice of chlorinating agent also directly impacts efficiency and greenness. The use of milder and more selective chlorinating agents than gaseous chlorine, such as N-chlorosuccinimide (NCS), is a common strategy. acs.org Mechanistic studies on the chlorination of thiophenols with NCS reveal a complex process that can be influenced by catalysts and trace amounts of water, highlighting the need for precise control to maximize yield and minimize byproducts. acs.org

The following table illustrates a hypothetical comparison of solvent effects on a generic thiophenol chlorination reaction, based on general principles found in the literature.

Table 1: Illustrative Solvent Effects on a Generic Aryl Sulfenyl Chloride Synthesis

| Solvent | Typical Characteristics | Potential Green Chemistry Impact | Hypothetical Yield | Reference Principle |

|---|---|---|---|---|

| Dichloromethane (DCM) | Commonly used, good solubility for reactants. | Volatile organic compound (VOC), suspected carcinogen. High environmental impact. | High | acs.org |

| Acetonitrile | Polar aprotic, good for dispersing catalysts and dissolving reagents. | Toxic, byproduct of acrylonitrile (B1666552) production. Requires careful waste management. | High | nih.gov |

| Ethyl Acetate (B1210297) | Lower toxicity than chlorinated solvents, can be derived from bio-based sources. | Considered a greener alternative, but still a VOC. | Moderate to High | nih.gov |

| Water | Non-toxic, inexpensive, non-flammable. | Ideal green solvent, but limited by reactant/product solubility and stability (hydrolysis risk). | Variable | acs.org |

| Solvent-free | Eliminates solvent waste and simplifies workup. | Highest green potential, but depends on physical state of reactants and heat transfer. | Variable | researchgate.net |

Atom Economy and Mass-Based Metrics in Synthetic Design

A central tenet of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Atom economy is a key metric for evaluating this efficiency at a molecular level. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation.

For the synthesis of this compound from methyl 3-mercaptobenzoate, a common chlorinating agent is N-chlorosuccinimide (NCS). The reaction proceeds by transferring a chlorine atom to the sulfur, producing the desired product and succinimide (B58015) as a byproduct.

The atom economy for this transformation can be calculated as follows:

Table 2: Calculation of Atom Economy for the Synthesis of this compound using NCS

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Methyl 3-mercaptobenzoate | C₈H₈O₂S | 168.21 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 |

| Total Reactant Mass | 301.74 | |

| This compound (Desired Product) | C₈H₇ClO₂S | 202.66 |

| Succinimide (Byproduct) | C₄H₅NO₂ | 99.09 |

| Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100 | (202.66 / 301.74) * 100 ≈ 67.16% |

An atom economy of 67.16% indicates that a significant portion of the reactant mass does not end up in the final product. While addition reactions have a 100% atom economy, substitution reactions like this one are inherently lower. nih.gov Green chemistry encourages exploring alternative routes, such as catalytic processes, that might improve this metric.

Beyond atom economy, other mass-based metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) provide a more holistic view of the waste generated. nih.gov

E-Factor : Defined as the total mass of waste produced divided by the mass of the product. It accounts for solvent losses, reaction byproducts, and process aids. A lower E-factor signifies a greener process. For many pharmaceutical processes, the E-factor can be very high, often due to extensive use of solvents in reaction and purification steps. nih.gov

Process Mass Intensity (PMI) : Defined as the total mass input (raw materials, solvents, water, etc.) divided by the mass of the final product. PMI provides a complete picture of the resources used to create a product. The ideal PMI is 1, meaning no waste is generated.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chlorothio Benzoate

Nucleophilic Substitution Reactions Involving the Chlorothio Moiety

The chlorothio moiety (-SCl) is the most reactive site on methyl 3-(chlorothio)benzoate for nucleophilic attack. The sulfur atom is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Nucleophilic substitution reactions at this sulfenyl sulfur center are a key aspect of the compound's chemistry. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-S) type mechanism, although the potential for a stepwise addition-elimination pathway involving a transient hypervalent sulfur intermediate (a sulfurane) is also recognized, particularly depending on the nucleophile and solvent. tandfonline.commdpi.comresearchgate.net In either mechanistic scenario, the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion as the leaving group. researchgate.net

Investigation of C-S Bond Reactivity and Cleavage

In the context of nucleophilic substitution reactions on the chlorothio group, the primary bond involved is the sulfur-chlorine (S-Cl) bond. The reaction proceeds via the cleavage of this bond, as nucleophiles preferentially attack the electrophilic sulfur atom. researchgate.net The carbon-sulfur (C-S) bond connecting the sulfenyl group to the aromatic ring is significantly more stable and does not typically cleave under these conditions.

While C-S bond cleavage is a known transformation in organosulfur chemistry, it generally requires different reaction conditions, such as the presence of transition metal catalysts or the generation of radical cations. acs.orgnih.gov For instance, aryl sulfonyl chlorides can serve as precursors to aryl thioethers, a process that involves the cleavage of the S-Cl bond followed by reduction and subsequent reactions, rather than a direct nucleophilic attack cleaving the C-S bond. tandfonline.com Studies on the cleavage of C-S bonds in various sulfides often highlight the need for specific reagents like iodosobenzene (B1197198) and hydrogen chloride or photochemical conditions to facilitate the reaction, underscoring its distinction from the more facile nucleophilic substitution at the S-Cl bond. nih.govoup.com The reactivity of this compound with common nucleophiles is therefore dominated by the heterolysis of the S-Cl bond.

Stereochemical Outcomes and Regioselectivity in Substitution Pathways

The concept of stereochemistry in the context of this compound is primarily theoretical, as the sulfur atom is not a stereocenter. However, understanding the general stereochemical course of nucleophilic substitution at a sulfenyl sulfur provides insight into the reaction mechanism. Analogous to SN2 reactions at a carbon center, nucleophilic attack at a chiral sulfenyl sulfur typically proceeds with an inversion of configuration. tandfonline.comtandfonline.com This outcome implies a backside attack on the sulfur atom relative to the leaving group, passing through a trigonal bipyramidal transition state. tandfonline.commdpi.com While retention of configuration is possible, it usually requires specific structural constraints that lead to the formation of a cyclic intermediate. tandfonline.com

The regioselectivity of the reaction is exceptionally high. The electrophilic nature of the sulfur atom in the chlorothio group makes it the exclusive site of attack for most nucleophiles. There are no other functional groups in the molecule that compete for nucleophiles under typical substitution conditions. The carbonyl carbon of the ester group is also electrophilic but is significantly less reactive towards nucleophilic substitution than the sulfenyl chloride. Therefore, reactions with nucleophiles such as amines, thiols, or alkoxides will selectively form the corresponding sulfenamides, disulfides, or sulfenate esters, respectively, with the substitution occurring solely at the sulfur atom.

Electrophilic Transformations of the Aromatic Ring and Ester Group

Aromatic Substitution Reactions (e.g., Friedel-Crafts)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of its two substituents: the methyl ester (-COOCH3) and the chlorothio (-SCl) group.

Methyl Ester Group (-COOCH3): This group is electron-withdrawing through both induction and resonance. It is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to benzene. It acts as a meta-director. rsc.orglibretexts.org Therefore, the ester group at C-1 directs incoming electrophiles to the C-5 position.

Given that both substituents are deactivating, this compound will be significantly less reactive towards electrophiles than benzene. The regiochemical outcome of an EAS reaction, such as a Friedel-Crafts reaction or nitration, will depend on the interplay of these competing directing effects. The ester group directs to position 5, while the chlorothio group directs to positions 2, 4, and 6. This competition would likely result in a mixture of isomeric products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Ester Hydrolysis and Transesterification Pathways

The ester functional group of this compound is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid derivatives. rsc.orglibretexts.org

Ester Hydrolysis: The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base. Under basic conditions, which is the more common and irreversible pathway (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. rsc.org The rate of this reaction is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. oieau.fr The chlorothio group (-SCl) is electron-withdrawing, and therefore, this compound is expected to undergo alkaline hydrolysis more rapidly than methyl benzoate (B1203000) itself.

| Substituent (at position 4) | Electronic Effect | Estimated Half-life at pH 8, 10°C (Years) |

|---|---|---|

| -OCH3 | Electron-Donating | 4.8 oieau.fr |

| -H | Neutral (Reference) | 1.8 oieau.fr |

| -NO2 | Electron-Withdrawing | 0.1 oieau.fr |

This table, based on data for para-substituted analogs, illustrates the principle that electron-withdrawing groups decrease the hydrolysis half-life (i.e., increase the reaction rate). The meta-chlorothio group is expected to follow this trend.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. rsc.orgresearchgate.net For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce 3-(chlorothio)benzoate ester of that new alcohol and methanol (B129727). Similar to hydrolysis, the reactivity in transesterification reactions is enhanced by electron-withdrawing groups on the benzene ring. rsc.org Therefore, the -SCl group would be expected to facilitate this transformation compared to unsubstituted methyl benzoate. Various catalysts, from strong bases to metal oxides like PtO2, can be employed to achieve this reaction with a wide range of alcohols. rsc.orggoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl benzoate |

| 4-Nitro methyl benzoate |

| 4-Methoxy methyl benzoate |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Acetonitrile |

| Dioxane |

| Water |

| Ethanol |

| Methanol |

| Hexane |

| Toluene |

| Benzene |

Oxidative and Reductive Transformations of the Sulfur Atom and C-S Bond

The sulfur atom in this compound is in a low oxidation state and is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing functional groups. The carbon-sulfur and sulfur-chlorine bonds also exhibit distinct reactivity under reductive conditions.

The oxidation of the sulfenyl chloride moiety in this compound can lead to the formation of various sulfur oxyacids and their derivatives, such as sulfoxides and sulfones. These transformations are pivotal in modifying the electronic properties and reactivity of the parent molecule.

The initial oxidation of a sulfenyl chloride can yield a sulfinyl chloride (R-S(O)Cl). cas.cncrysdotllc.com This intermediate is highly reactive and can be converted to sulfoxides, sulfinates, and other derivatives. crysdotllc.com For instance, the reaction of an aryl sulfenyl chloride with water or alcohols produces sulfenic acids or esters, respectively. cas.cn Further oxidation is required to achieve higher oxidation states at the sulfur center.

A common method for preparing aryl sulfonyl chlorides (R-SO₂Cl) is the chloroxidation of aryl sulfides, disulfides, or mercaptans using chlorine gas in the presence of an acid, such as formic acid. mdpi.commdpi.comresearchgate.net This process involves the oxidation of the sulfur atom and cleavage of the S-R or S-S bond, ultimately forming the sulfonyl chloride. While this method doesn't start from a sulfenyl chloride, it highlights a robust way to form the sulfonyl chloride group on an aromatic ring. It is plausible that under controlled oxidation conditions, this compound could be converted to methyl 3-(chlorosulfinyl)benzoate or methyl 3-(chlorosulfonyl)benzoate. The latter, methyl 3-(chlorosulfonyl)benzoate, is a known compound and a key intermediate in the synthesis of various agrochemicals. beilstein-journals.orgdss.go.th

The direct oxidation of sulfides to sulfoxides and sulfones is a well-established transformation, often employing oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate. nih.govnih.gov The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is often thermodynamically favored. However, specific reagents and conditions have been developed for this selective transformation. nih.gov By analogy, the sulfur atom in this compound could potentially be oxidized to form the corresponding sulfoxide or sulfone derivative, although the reactivity of the S-Cl bond under these oxidative conditions would need to be considered.

| Starting Material Class | Oxidizing Agent | Product Class | Reference |

|---|---|---|---|

| Aryl Sulfide (B99878)/Disulfide | Cl₂ / Formic Acid | Aryl Sulfonyl Chloride | mdpi.com, mdpi.com |

| Sulfenyl Chloride | Controlled Oxidation | Sulfinyl Chloride | crysdotllc.com |

| Sulfide | H₂O₂, m-CPBA | Sulfoxide/Sulfone | nih.gov, nih.gov |

The chlorothio group in this compound can undergo reductive cleavage at either the S-Cl bond or the C-S bond. These reductions provide pathways to thiols and other sulfur-containing compounds.

The electrochemical reduction of arenesulfenyl chlorides has been studied, revealing that the process initiates with the cleavage of the S-Cl bond. metu.edu.trrsc.orgacs.org This reduction can proceed through different mechanisms depending on the substituents on the aryl ring, leading to the formation of an arenethiolate anion (ArS⁻) after a two-electron reduction. acs.org This thiolate can then participate in further reactions, such as dimerization to form a disulfide.

Chemical reduction methods are also effective. Aryl sulfonyl chlorides can be reduced to the corresponding aryl thiols using reagents like triphenylphosphine (B44618) in toluene. vulcanchem.comarabjchem.orgoup.com This method is known for its speed and chemoselectivity. vulcanchem.com Another approach involves catalytic hydrogenation using a palladium catalyst in the presence of a base. arkat-usa.orgrsc.org These methods, while demonstrated for sulfonyl chlorides, suggest that the S-Cl bond in a sulfenyl chloride would be readily reduced under similar conditions. The reduction of the sulfenyl chloride would likely first yield the corresponding thiol, methyl 3-mercaptobenzoate.

Subsequent or more forceful reduction could lead to the cleavage of the C-S bond, a process known as desulfurization. This would result in the formation of methyl benzoate.

| Starting Material Class | Reductive Method/Reagent | Primary Product | Reference |

|---|---|---|---|

| Arenesulfenyl Chloride | Electrochemical Reduction | Arenethiolate (ArS⁻) | metu.edu.tr, rsc.org, acs.org |

| Aryl Sulfonyl Chloride | Triphenylphosphine | Aryl Thiol | vulcanchem.com, arabjchem.org, oup.com |

| Aryl Sulfonyl Chloride | Catalytic Hydrogenation (Pd catalyst) | Aryl Thiol | arkat-usa.org, rsc.org |

Cyclization Reactions and Heterocycle Formation Utilizing the Chlorothiobenzoate Structure

The electrophilic nature of the sulfur atom in the chlorothio group makes this compound a valuable precursor for the synthesis of various sulfur-containing heterocycles. The compound can undergo both intramolecular and intermolecular cyclization reactions.

Aryl sulfenyl chlorides are known to participate in electrophilic cyclization reactions with appropriately positioned nucleophiles. For example, the reaction of aryl sulfenyl chlorides with 2-alkynylanilines or aryl alkynoates can lead to the formation of 3-sulfenylindoles and 3-sulfenylated coumarins, respectively. metu.edu.trrsc.orgvulcanchem.comarabjchem.org In these reactions, the sulfenyl chloride acts as an electrophile, activating the alkyne for an intramolecular nucleophilic attack by the aniline (B41778) nitrogen or the phenoxy oxygen, followed by cyclization. This suggests that if this compound were modified to contain a suitable internal nucleophile, it could undergo analogous intramolecular cyclization.

Intermolecularly, this compound can react with other molecules to form heterocyclic systems. A pertinent example is the synthesis of 2-substituted 1,2-benzisothiazol-3(2H)-ones from the reaction of 2-(chlorothio)benzoyl chloride with amines. rsc.org This reaction demonstrates the utility of the chlorothiobenzoyl moiety in constructing five-membered nitrogen and sulfur-containing heterocycles.

Furthermore, the reaction of aryl sulfenyl chlorides with electron-rich aromatic compounds can lead to the formation of thianthrene (B1682798) derivatives. mdpi.comdiva-portal.org Thianthrenes are polycyclic aromatic compounds containing a central dithiin ring. The synthesis can proceed via an electrophilic aromatic substitution-type mechanism where the sulfenyl chloride is the electrophile. It is conceivable that this compound could react with itself or other activated aromatic compounds under appropriate conditions, such as in the presence of a Lewis acid, to form thianthrene-like structures.

| Reactant(s) | Reaction Type | Heterocyclic Product | Reference |

|---|---|---|---|

| Aryl Sulfenyl Chloride + 2-Alkynylaniline | Electrophilic Cyclization | 3-Sulfenylindole | metu.edu.tr, rsc.org, vulcanchem.com |

| Aryl Sulfenyl Chloride + Aryl Alkynoate | Electrophilic Cyclization | 3-Sulfenylated Coumarin | arabjchem.org |

| 2-(Chlorothio)benzoyl Chloride + Amine | Condensation/Cyclization | 1,2-Benzisothiazol-3(2H)-one | rsc.org |

| Aryl Sulfenyl Chloride + Arene | Electrophilic Aromatic Substitution | Thianthrene | diva-portal.org, mdpi.com, |

Computational and Theoretical Studies on Methyl 3 Chlorothio Benzoate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 3-(chlorothio)benzoate, these studies would provide a detailed picture of its electron distribution and reactivity.

HOMO-LUMO Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.comnajah.edu For aromatic compounds, the HOMO is often associated with the electron-donating ability, while the LUMO relates to the electron-accepting capacity. researchgate.net

In the case of this compound, the HOMO would likely be localized on the benzene (B151609) ring and the sulfur atom, reflecting the electron-donating nature of the aromatic system and the lone pairs on the sulfur. The LUMO, conversely, would be expected to have significant contributions from the carbonyl group of the ester and the antibonding orbitals of the C-S and S-Cl bonds, indicating these as potential sites for nucleophilic attack. Analysis of the orbital interactions would reveal how the substituent groups, the methyl ester and the chlorothio group, influence the electronic structure of the benzene ring. researchgate.netijcce.ac.ir

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

| Property | Expected Characteristics | Rationale |

| HOMO Localization | Benzene ring, Sulfur atom | Aromatic π-system and sulfur lone pairs are primary electron sources. |

| LUMO Localization | Carbonyl group, C-S and S-Cl antibonding orbitals | Electronegative oxygen and the polarizable S-Cl bond create electron-deficient centers. |

| HOMO-LUMO Gap | Moderate | The presence of both electron-donating (implied by the thioether linkage) and electron-withdrawing (ester and chloro groups) substituents would modulate the gap. |

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound would be uneven due to the presence of heteroatoms with varying electronegativities. A molecular electrostatic potential (MEP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) highlight electron-deficient areas, prone to nucleophilic attack. science.gov

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the ester group and a positive potential around the hydrogen atoms of the methyl group and the benzene ring. The sulfur and chlorine atoms would present a more complex picture due to the interplay of electronegativity and polarizability, but the sulfur atom in the S-Cl group is expected to be an electrophilic center.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Transition State Characterization and Activation Energy Calculations

The hydrolysis of the chlorothio group is a probable reaction for this compound. Computational studies could elucidate the mechanism of this reaction, for instance, whether it proceeds through a concerted or a stepwise pathway. researchgate.netresearchgate.net By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction rate. acs.org For acyl transfer reactions, the nature of the substituent can determine whether a tetrahedral intermediate is a stable species or a transition state. acs.org

Table 2: Potential Reaction Pathways for Hydrolysis of this compound

| Pathway | Description | Key Computational Insight |

| Concerted (SN2-type) | Simultaneous bond-making (nucleophile attack) and bond-breaking (chloride departure). | A single transition state would be identified. |

| Stepwise (Addition-Elimination) | Formation of a tetrahedral intermediate followed by the departure of the leaving group. | The tetrahedral species would be an energy minimum on the potential energy surface. |

Reaction Coordinate Mapping for Key Transformations

Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products along the reaction pathway. This provides a detailed energy profile of the reaction, including the energies of reactants, products, intermediates, and transition states. Such a map for the reactions of this compound, for example with a nucleophile, would provide a deeper understanding of the factors controlling the reaction's feasibility and rate. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity.

The rotation around the C-S and C-C bonds in this compound would give rise to different conformers. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. For substituted thiophenols, the relative stability of conformers is influenced by the electronic nature of the substituents. ijcce.ac.ir

Prediction of Spectroscopic Properties and Comparison with Experimental Data

As of the latest literature review, detailed computational and theoretical studies predicting the spectroscopic properties of this compound, and their subsequent comparison with experimental data, are not extensively available in peer-reviewed scientific journals. While the synthesis and reactivity of related compounds have been explored, a specific and in-depth analysis of the spectroscopic characteristics of this compound using computational methods such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) is not prominently documented.

General principles of computational chemistry allow for the theoretical prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, when compared with experimental findings, provide valuable insights into the molecular structure, electronic distribution, and vibrational modes of a compound. However, for this compound, a comprehensive and publicly accessible body of research performing these comparisons is currently lacking.

Some commercial chemical suppliers may provide basic, often theoretically predicted, spectroscopic data. For instance, a predicted ¹H-NMR chemical shift for the methyl protons and a characteristic IR absorption band for the carbonyl group may be cited. It is important to note that such data is typically not part of a rigorous, peer-reviewed computational study and should be treated with caution until validated by experimental and further theoretical work.

The absence of dedicated computational studies on this compound highlights a potential area for future research. Such studies would be instrumental in providing a deeper understanding of its physicochemical properties and could aid in its characterization and in predicting its behavior in various chemical environments. A thorough investigation would involve optimizing the molecular geometry of this compound using a suitable level of theory and basis set, followed by the calculation of its NMR chemical shifts, vibrational frequencies, and electronic transitions. The resulting theoretical spectra could then be benchmarked against experimentally obtained data to validate the computational model and provide a detailed assignment of the spectral features.

Advanced Analytical Methodologies for Characterization of Methyl 3 Chlorothio Benzoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of molecules like methyl 3-(chlorothio)benzoate, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon skeletons of the molecule.

In a typical ¹H NMR spectrum of a related compound, methyl 3-chlorobenzoate, the aromatic protons appear as multiplets in the range of δ 7.30-8.00 ppm, while the methyl protons of the ester group present as a sharp singlet around δ 3.89 ppm. rsc.org For this compound, similar shifts would be expected for the aromatic and methyl protons, with potential variations due to the electronic effects of the chlorothio group.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. In methyl 3-chlorobenzoate, the carbonyl carbon of the ester is typically found downfield around 165.7 ppm. rsc.org The aromatic carbons resonate in the region of 127-135 ppm, and the methyl carbon appears upfield around 52.3 ppm. rsc.orglibretexts.org The spectrum of this compound would exhibit a similar pattern, with the carbon atom attached to the sulfur of the chlorothio group showing a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.4 - 8.1 (multiplet) | 125 - 140 |

| Methyl Protons (-OCH₃) | ~3.9 (singlet) | ~52 |

| Carbonyl Carbon (C=O) | - | ~165 |

Note: The data in this table is predictive and based on analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are vibrational techniques that are highly effective for identifying the functional groups within a molecule.

The IR spectrum of an aromatic ester like methyl benzoate (B1203000), a structural analog, shows a strong, characteristic C=O stretching vibration between 1715 and 1730 cm⁻¹. spectroscopyonline.combrainly.com Additionally, the C-O-C stretching vibrations of the ester group appear in the 1100-1310 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹. libretexts.orgvscht.cz The presence of the S-Cl bond in this compound would introduce a characteristic stretching frequency, typically in the lower wavenumber region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The aromatic ring vibrations and the sulfur-containing functional group would be expected to produce distinct signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1715 - 1730 |

| Ester (C-O-C) | Asymmetric Stretch | 1250 - 1310 |

| Ester (O-C-C) | Symmetric Stretch | 1100 - 1130 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 |

| S-Cl | Stretch | 400 - 600 |

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of approximately 202.66 g/mol . bldpharm.com

Electron ionization (EI) is a common method used in MS that can cause the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the chlorothio group (-SCl), the methoxy (B1213986) group (-OCH₃), or the entire ester group (-COOCH₃). The analysis of these fragment ions helps to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for both qualitative and quantitative analysis.

GC is suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification. nih.gov This technique is highly effective for determining the purity of this compound and for identifying any volatile impurities. beilstein-journals.org

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the analysis of this compound. researchgate.net By using a UV detector, the concentration of the compound can be quantified based on its absorbance at a specific wavelength. HPLC is particularly useful for analyzing non-volatile or thermally labile compounds.

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Detector | Application |

| Gas Chromatography (GC) | Various (e.g., nonpolar polysiloxane) | Inert Gas (e.g., He, N₂) | FID, MS | Purity assessment, impurity profiling |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol (B129727)/Water | UV, MS | Purity assessment, quantitative analysis |

Thin Layer Chromatography (TLC) and Column Chromatography for Purification

Thin Layer Chromatography (TLC) and column chromatography are fundamental preparative techniques used for the purification of chemical compounds. asahilab.co.jp

TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separation of components is visualized, typically under UV light.

Column chromatography is a large-scale purification technique that operates on the same principles as TLC. rsc.orgbeilstein-journals.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a solvent mixture (eluent) is passed through the column. lookchem.com The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. For this compound, a common eluent system would be a mixture of ethyl acetate (B1210297) and hexane. rsc.org

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The determination of the solid-state structure of a compound through single-crystal X-ray diffraction is a definitive method for establishing its three-dimensional arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, no publicly available crystallographic data for this compound has been found. Therefore, a detailed analysis of its crystal structure, including parameters like unit cell dimensions, space group, and atomic coordinates, cannot be provided at this time.

Should a suitable single crystal of this compound be grown, X-ray crystallography would be the ideal method for its structural elucidation. The anticipated data from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₇ClO₂S |

| Formula weight | 202.66 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a, b, c (Å), α, β, γ (°) |

| Volume | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) | To be determined (g/cm³) |

| R-factor | To be determined |

Detailed Research Findings

Specific research findings on the X-ray crystallographic analysis of this compound are not available in the reviewed sources. The successful application of this technique would yield critical insights into the molecule's conformation, including the dihedral angle between the benzene (B151609) ring and the ester group, as well as the geometry of the chlorothio group. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···O or π-π stacking, which govern the solid-state properties of the compound.

Applications of Methyl 3 Chlorothio Benzoate in Complex Organic Synthesis

Utilization as a Building Block for Diverse Molecular Scaffolds

While it is plausible that methyl 3-(chlorothio)benzoate could serve as a versatile building block, the scientific literature accessible through searches does not provide specific examples or in-depth studies on this topic. The compound is broadly categorized as an intermediate for pharmaceuticals and agrochemicals, but the specific molecular scaffolds derived from it are not explicitly detailed. smolecule.com

Precursor to Functionalized Benzoic Acid Derivatives and Esters

Theoretically, the ester group of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding 3-(chlorothio)benzoic acid. smolecule.com Furthermore, transesterification reactions could produce other esters. The chlorothio group could, in principle, be transformed into other sulfur-containing functionalities, leading to a variety of functionalized benzoic acid derivatives. However, specific published research detailing these transformations and the resulting compounds is not available.

Intermediate in the Synthesis of Organosulfur-Containing Compounds

The defining feature of this compound is its reactive chlorothio group, positioning it as a potential intermediate for a range of organosulfur compounds. smolecule.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents at the sulfur atom. This would be a primary method for creating more complex organosulfur molecules. smolecule.com Despite this potential, specific examples and detailed synthetic pathways originating from this compound are not documented in the available literature. General strategies for synthesizing organosulfur compounds often involve thiols or disulfides, but the specific role of aryl chlorothio esters like this compound is not a widely covered topic. mdpi.com

Role as a Synthetic Reagent in Chemical Transformations

The potential utility of this compound as a reagent lies in the unique reactivity of the chlorothio group.

Introduction of the Chlorothiobenzoate Moiety into Target Molecules

The transfer of the "3-(methoxycarbonyl)phenylthio" group to other molecules is a conceivable application. This would likely involve a reaction where a nucleophile attacks the sulfur atom, displacing the chloride. This would effectively install the methyl thiobenzoate fragment onto the nucleophilic substrate. No specific studies or examples of this application were found in the conducted research.

Facilitation of Subsequent Derivatizations

Once the methyl thiobenzoate moiety is incorporated into a larger molecule, both the ester and the thioether functionalities offer sites for further chemical modification. The ester can be hydrolyzed or converted to an amide, and the sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations would alter the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry and materials science. However, the literature lacks specific instances where this compound is explicitly used for this purpose.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Dyes)

Emerging Research and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The chlorothio group (-SCl) is an inherently reactive functional group, acting as a source of an electrophilic sulfenyl cation (RS+). wikipedia.org Future research will likely focus on harnessing and controlling this reactivity through advanced catalytic systems. The goal is to move beyond stoichiometric reactions to catalytic processes that offer higher efficiency, greater control over reaction outcomes (selectivity), and milder operating conditions.

Drawing parallels from the broader field of organosulfur chemistry, transition metal catalysis presents a promising avenue. For instance, palladium- and copper-based catalysts have been successfully employed for various cross-coupling reactions involving related aryl sulfonyl chlorides to form new carbon-sulfur bonds. researchgate.netnih.gov Similar strategies could be adapted for methyl 3-(chlorothio)benzoate, enabling its efficient coupling with a wide range of nucleophiles.

A key area of development will be in achieving high selectivity. For molecules with multiple reactive sites, catalysts will be designed to direct reactions specifically at the chlorothio group, leaving other parts of the molecule, such as the ester group or the aromatic ring, untouched. Research into enantioselective catalysis, as demonstrated in the palladium-catalyzed arylation of aryl sulfenate anions, could lead to the synthesis of chiral sulfur compounds from this compound derivatives, which is of high value in pharmaceutical development. organic-chemistry.org The development of novel ligands that can fine-tune the electronic and steric properties of the metal catalyst will be central to achieving this level of precision.

Table 1: Potential Catalytic Transformations for this compound

| Catalyst Type | Potential Reaction | Desired Outcome |

|---|---|---|

| Palladium-based | Suzuki-Miyaura-type Coupling | Formation of aryl-sulfur bonds |

| Copper-based | Chan-Lam-type Coupling | Formation of sulfur-nitrogen or sulfur-oxygen bonds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of reactive intermediates like aryl sulfenyl and sulfonyl chlorides often involve challenges related to safety, handling, and scalability. mdpi.comrsc.org Integrating the synthesis of this compound with continuous flow chemistry and automated platforms offers a robust solution to these issues.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control is particularly advantageous for managing highly exothermic or fast reactions involving the chlorothio group, thereby improving safety and product consistency. rsc.org Furthermore, unstable intermediates can be generated and consumed in situ, avoiding the need for isolation and storage. nih.gov Several studies have already demonstrated the successful application of continuous flow processes for the scalable and safe production of aryl sulfonyl chlorides, a closely related class of compounds. mdpi.comresearchgate.netafricacommons.net This technology could be directly applied to the manufacturing of this compound, enabling safer, more efficient, and scalable production.

Automated synthesis platforms, which combine robotics with flow reactors, can further accelerate research and development. scripps.edu These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal parameters for new transformations involving this compound. This data-rich approach significantly shortens the development cycle for new synthetic methods and applications. mdpi.comscripps.edu

Exploration of Unconventional Reaction Media for Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. nih.govuniroma1.itnih.gov A key aspect of this is the move away from conventional volatile organic compounds (VOCs) towards more environmentally benign reaction media. Future research on this compound will undoubtedly explore the use of such unconventional solvents.

Aqueous synthesis is a particularly attractive green alternative. Research on the preparation of aryl sulfonyl chlorides has shown that using water as a solvent can be highly effective. researchgate.netacs.org The low solubility of the sulfonyl chloride products in water protects them from hydrolysis and allows for their direct precipitation and easy isolation from the reaction mixture, simplifying purification. researchgate.netacs.org This principle could be applied to reactions of this compound, potentially leading to cleaner and more efficient processes.

Other sustainable solvents that merit exploration include:

Bio-derived solvents like ethanol.

Glycerol (B35011) , a non-toxic and biodegradable byproduct of biodiesel production.

Deep Eutectic Solvents (DES) , which are mixtures of compounds that form a liquid at a much lower temperature than the individual components.

Studies on the synthesis of sulfonamides have already shown the viability of using water, ethanol, and glycerol as reaction media, highlighting a clear path forward for developing greener synthetic routes involving the chlorothio moiety. rsc.orgresearchgate.net

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique reactivity of the chlorothio group positions this compound as a valuable building block in interdisciplinary research, particularly at the interface of chemistry, materials science, and computational science.

Materials Science: The ability of sulfenyl chlorides to react with a variety of functional groups makes them attractive monomers for polymerization. A novel polymerization method termed "sulfenyl chloride inverse vulcanization" utilizes the high reactivity of sulfur monochloride (S2Cl2) with allylic monomers to create advanced polymers. acs.org this compound, as a functionalized aryl sulfenyl chloride, could be used to introduce specific properties (e.g., aromaticity, ester functionality) into polymer backbones, leading to new materials with tailored optical, thermal, or mechanical characteristics.

Theoretical Chemistry: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting chemical reactivity. researchgate.net Theoretical studies can provide deep insights into the reaction mechanisms of this compound. By modeling transition states and reaction energy profiles, researchers can understand the factors that control reactivity and selectivity. organic-chemistry.orgresearchgate.net This knowledge is invaluable for rationally designing new catalysts and optimizing reaction conditions. For example, computational studies have been used to elucidate the mechanism of sulfenyl chloride addition to olefins and to understand the origins of enantioselectivity in palladium-catalyzed reactions of related sulfur compounds. organic-chemistry.orgresearchgate.net Similar theoretical investigations will be crucial in unlocking the full synthetic potential of this compound.

常见问题

Q. What are the standard synthetic routes for methyl 3-(chlorothio)benzoate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 3-mercaptobenzoic acid with methyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Chlorothio group introduction may require chlorinating agents like sulfuryl chloride (SO₂Cl₂) or Cl₂ gas with FeCl₃ as a catalyst . Optimization focuses on temperature control (often 0–25°C to minimize side reactions), solvent selection (e.g., dichloromethane for polar aprotic compatibility), and stoichiometric ratios (1:1.2 molar excess of methyl chloride to ensure complete esterification). Purity is monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.3 ppm, multiplet). ¹³C NMR confirms the carbonyl (δ ~167 ppm) and chlorothio (δ ~45 ppm) groups.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-S-Cl absorption (~650 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ≈ 216.6) and fragmentation patterns (e.g., loss of –OCH₃ or –ClS).

Consistent spectral alignment with computational simulations (e.g., DFT) validates structural assignments .

Q. How should researchers handle this compound safely in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to volatile chlorinated byproducts.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spills : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Waste : Segregate halogenated waste for licensed disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorothio group installation be addressed?

Regioselectivity issues arise due to competing electrophilic aromatic substitution (EAS) at ortho/meta positions. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., –NO₂) to steer chlorination.

- Catalysts : Use Lewis acids (e.g., AlCl₃) to polarize the Cl–S bond and enhance meta selectivity.

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states for selective attack.

Contradictory results in literature may stem from varying catalyst loadings or solvent purity; systematic DOE (Design of Experiments) is recommended to identify critical factors .

Q. What computational tools aid in resolving contradictory crystallographic or spectral data?

- SHELX Suite : Refines X-ray diffraction data to resolve ambiguities in bond lengths/angles, particularly for the chlorothio group’s geometry. SHELXL’s restraints prevent overfitting low-resolution data .

- DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes (e.g., Gaussian 16) to validate assignments. For example, discrepancies in C–S stretching frequencies may indicate solvatomorphism .

Q. How can researchers design biological activity studies for this compound derivatives?

- Target Selection : Prioritize enzymes with thiol-reactive active sites (e.g., cysteine proteases) due to the compound’s electrophilic Cl–S moiety.

- Assay Design : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition kinetics. Include controls for non-specific thiol binding (e.g., glutathione quenching).

- SAR Studies : Modify the ester group (–OCH₃ → –OC₂H₅) or aryl substituents to correlate structure with antimicrobial potency (see Table 1) .

Q. Table 1: Comparative Bioactivity of this compound Analogs

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) Cysteine Protease |

|---|---|---|

| This compound | 32 | 12.5 |

| Ethyl 3-(chlorothio)benzoate | 28 | 9.8 |

| 3-(Bromothio)benzoic acid | 45 | 18.3 |

Methodological Guidance

Q. How should researchers analyze conflicting kinetic data in ester hydrolysis studies?

- pH Profiling : Conduct reactions at varying pH (2–10) to distinguish acid/base-catalyzed pathways.

- Isotope Labeling : Use D₂O or ¹⁸O-labeled water to track hydrolysis mechanisms (e.g., nucleophilic vs. electrophilic attack).

- Arrhenius Plots : Calculate activation energies to identify rate-limiting steps. Discrepancies may arise from solvent dielectric effects or impurity interference .

Q. What strategies mitigate degradation during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。